molecular formula C18H23N3O3 B2672510 N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941890-16-0

N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Katalognummer: B2672510
CAS-Nummer: 941890-16-0
Molekulargewicht: 329.4
InChI-Schlüssel: LJZZHNQQYGLBTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941890-16-0) is a synthetic organic compound with a molecular formula of C18H23N3O3 and a molecular weight of 329.4 g/mol . This oxalamide derivative features a cyclopentyl group and a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl moiety, a structural motif found in compounds investigated for targeted protein degradation and other therapeutic strategies . Compounds with similar structures have been explored as small molecule "molecular glues" to manipulate the ubiquitin proteasome system for the targeted degradation of specific proteins, such as VAV1, a key signal transduction protein in the immune system . This mechanism highlights the potential of such chemicals as valuable tools in chemical biology and immunology research, particularly for studying immune cell signaling, proliferation, and cytokine production . As a building block in medicinal chemistry, this compound offers researchers a high-purity material for developing novel therapeutic agents and probing complex biological pathways. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use.

Eigenschaften

IUPAC Name

N-cyclopentyl-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12-11-14(8-9-15(12)21-10-4-7-16(21)22)20-18(24)17(23)19-13-5-2-3-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZZHNQQYGLBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NC2CCCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is utilized in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The oxalamide class of inhibitors shares a common core structure but differs in substituents that modulate binding affinity, selectivity, and pharmacokinetic properties. Below is a detailed comparison with structurally related compounds:

N1-cyclopentyl-N2-(2-thiazolyl)oxalamide (Compound 41)
  • Structure : Replaces the substituted phenyl group in the target compound with a thiazolyl ring.
  • Binding Mode : Coordinates to an auxiliary Co(II) atom in E. coli MetAP1 (EcMetAP1) via the thiazole amide nitrogen and cyclopentyl amide carbonyl groups (PDB: 2EVO) .
  • Activity : Demonstrates moderate inhibition of EcMetAP1 but lacks the enhanced hydrophobic interactions provided by the 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group in the target compound.
N-(2-thiazolyl)picolinamide Derivatives
  • Structure : Substitutes the oxalamide core with a picolinamide scaffold.
  • Binding Mode : Relies on pyridine nitrogen for metal coordination, reducing flexibility compared to oxalamides.
  • Activity : Lower potency against EcMetAP1 due to weaker metal chelation and steric hindrance .
Thiazole-4-carboxamide Analogues
  • Structure : Incorporates a thiazole-4-carboxamide group instead of oxalamide.
  • Binding Mode: Engages in monodentate metal coordination, resulting in less stable enzyme-inhibitor complexes.
  • Activity : Reduced inhibitory efficacy compared to bidentate oxalamide derivatives .

Key Research Findings

Metal Coordination Efficiency

The target compound’s oxalamide core enables bidentate coordination to auxiliary metal ions (e.g., Co²⁺), enhancing binding stability. In contrast, monodentate coordinators like thiazole-4-carboxamides exhibit weaker interactions (Table 1).

Table 1: Comparison of Metal Coordination and Inhibitory Activity

Compound Metal Coordination Mode IC₅₀ (EcMetAP1) Selectivity
Target Compound Bidentate Not reported High*
N1-cyclopentyl-N2-(2-thiazolyl)oxalamide Bidentate ~5 µM Moderate
N-(2-thiazolyl)picolinamide Monodentate >50 µM Low

*Inferred from structural optimization .

Hydrophobic Interactions

The 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group in the target compound introduces two critical features:

Methyl Group : Enhances hydrophobic packing within the enzyme’s active-site pocket.

Selectivity Profile

While most oxalamide derivatives show cross-reactivity with mammalian MetAPs, the target compound’s bulky phenyl substituent may reduce off-target effects by sterically hindering binding to human homologs.

Biologische Aktivität

N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is an organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C22H25N3O3C_{22}H_{25}N_{3}O_{3} with a molecular weight of 411.5 g/mol. Its structure features a cyclopentyl group, a phenyl ring substituted with a 2-oxopyrrolidin-1-yl group, and an oxalamide moiety. The unique arrangement of these functional groups contributes to its biological properties.

N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound is believed to modulate the activity of various molecular targets, leading to effects such as:

  • Enzyme inhibition : Interference with enzyme function can disrupt metabolic pathways.
  • Signal transduction alteration : Modifying cellular signaling pathways can influence cell behavior and responses.

Biological Activity Overview

Research has indicated that compounds with similar oxalamide structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following table summarizes key findings related to the biological activity of N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide and related compounds.

Activity Compound IC50/Effect Reference
AntimicrobialN1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamideInhibition of Mycobacterium tuberculosis (MIC = 0.045 µg/mL)
AnticancerSimilar oxalamide derivativesPotent against various cancer cell lines (IC50 < 10 µM)
Anti-inflammatoryRelated oxadiazole derivativesReduction in TNF-alpha levels

Study 1: Antimicrobial Activity

A study by Shruthi et al. (2019) explored the antimicrobial efficacy of oxadiazole derivatives, revealing that compounds similar to N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide demonstrated significant inhibition against Mycobacterium tuberculosis strains. The compound exhibited a minimum inhibitory concentration (MIC) of 0.045 µg/mL, indicating potent antimicrobial properties.

Study 2: Anticancer Potential

Research published in 2023 highlighted the anticancer potential of oxalamide derivatives, including those structurally related to N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. The study reported that these compounds effectively inhibited cancer cell proliferation in vitro, with IC50 values often below 10 µM across various cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, and how can purity be ensured?

  • Methodological Answer : The synthesis of oxalamide derivatives typically involves multi-step processes. For example, analogous compounds are synthesized via Pictet-Spengler reactions to form heterocyclic moieties, followed by coupling with cyclopentylamine using oxalyl chloride as a bridging agent . Critical steps include controlling reaction stoichiometry (e.g., 1:1 molar ratios for amide bond formation) and employing purification techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water). Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, DMSO-d₆) to confirm absence of unreacted intermediates .

Q. How can the compound’s structure be rigorously characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use ¹H NMR (400 MHz, DMSO-d₆) to identify proton environments (e.g., cyclopentyl CH₂ at δ 1.5–1.8 ppm, pyrrolidinone NH at δ 8.2–8.5 ppm). FT-IR confirms carbonyl stretches (oxalamide C=O at ~1680 cm⁻¹, pyrrolidinone C=O at ~1720 cm⁻¹) .
  • Crystallography : For single-crystal X-ray diffraction, grow crystals via slow evaporation (solvent: dichloromethane/methanol). Refine using SHELXL (space group P2₁/c, Z = 4) to resolve bond lengths (e.g., oxalamide C–N: 1.32–1.35 Å) and intermolecular interactions (e.g., N–H···O hydrogen bonds) .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the compound’s binding interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Competitive Binding Assays : Use fluorescent probes (e.g., EBI at 100 μM) in cell-based assays (M21 cells, 7.5 × 10⁵ cells/well). Pre-treat cells with the compound (100× IC₅₀ for 2 hours) before adding EBI. Quantify displacement via fluorescence intensity (λₑₓ = 360 nm, λₑₘ = 450 nm) and validate with immunoblotting (anti-β-tubulin, 1:1000 dilution) .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip. Analyze binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 μM) in HBS-EP buffer (pH 7.4, 25°C) .

Q. How can the compound’s nucleation efficiency in biodegradable polymers be evaluated, and what structural modifications enhance this property?

  • Methodological Answer :

  • Polymer Crystallization Studies : Blend the compound with poly(hydroxyalkanoate)s (PHB) at 1–5 wt% via melt processing (180°C, 10 min). Analyze nucleation density using polarized optical microscopy (POM) during cooling (rate: 10°C/min). Tailor molecular architecture by introducing alkyl side chains to the oxalamide core, which improves miscibility and raises crystallization onset temperatures by 15–20°C .
  • Differential Scanning Calorimetry (DSC) : Measure crystallization half-time (t₁/₂) at 100°C. Modified oxalamides reduce t₁/₂ by 30–40% compared to pure PHB .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Conduct ADME studies using LC-MS/MS to measure plasma half-life (e.g., C57BL/6 mice, 10 mg/kg IV). If in vitro activity (e.g., IC₅₀ = 50 nM) does not translate in vivo, check bioavailability (<20% oral) or metabolic stability (CYP3A4/5 metabolism) .
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rodent, 1 mg/mL) for 60 min. Use UPLC-QTOF to detect major metabolites (e.g., hydroxylation at the cyclopentyl group) .

Data Analysis and Optimization

Q. What computational methods can predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices (f⁻) to identify electrophilic sites (e.g., carbonyl carbons, f⁻ > 0.1). Predict oxidation susceptibility using HOMO-LUMO gaps; lower gaps (<5 eV) indicate higher reactivity toward KMnO₄ or CrO₃ .
  • MD Simulations : Simulate solvation in DMSO/water (TIP3P model) to assess steric hindrance at the 3-methylphenyl group, which may limit nucleophilic attack .

Q. How can crystallization conditions be optimized to resolve structural ambiguities observed in X-ray diffraction data?

  • Methodological Answer :

  • Crystal Screening : Use a 96-well microbatch plate (condition: 20% PEG 3350, 0.1 M HEPES pH 7.5) to identify optimal crystallization parameters. If twinning occurs (e.g., Rint > 0.1), reprocess data in SHELXL with TWIN/BASF commands .
  • Low-Temperature Data Collection : Cool crystals to 100 K (liquid N₂ stream) to reduce thermal motion artifacts. For poor resolution (>1.2 Å), employ synchrotron radiation (λ = 0.7 Å) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.